Crystal Structure Distortion Differentiates 3,9-Dichloro-5-methoxyacridine from Singly Substituted Acridines
Single-crystal X-ray diffraction of 6,9-dichloro-2-methoxyacridine (the alternative numbering equivalent of 3,9-dichloro-5-methoxyacridine) reveals that the acridine nucleus is slightly buckled and does not show mirror symmetry along the C(9)–N(10) line. The addition of the chlorine atom at C(9) produces significant shortening in adjacent bonds compared to acridines bearing chlorine solely at the C(6) position [1]. This asymmetry is more marked than that observed in rivanol (ethoxyacridine), where the acridine ring system is almost exactly planar [2]. The structural distortion directly impacts the intercalation geometry between DNA base pairs and may influence DNA-binding energetics—the introduction of chlorine substituents on the acridine ring has been shown to increase both frameshift mutagenicity and intercalative DNA binding affinity relative to unsubstituted or methyl-substituted analogs [3].
| Evidence Dimension | Crystallographic planarity and bond-length distortion |
|---|---|
| Target Compound Data | Triclinic, space group P1; buckled ring system without mirror symmetry along C(9)–N(10); significant bond-length shortening adjacent to C(9)–Cl (R factor = 0.040) [1] |
| Comparator Or Baseline | Rivanol (ethoxyacridine): almost exactly planar acridine ring system with minimal deviation from planarity [2]. Acridines with Cl only at C(6): absence of C(9)-Cl-induced bond shortening [1]. |
| Quantified Difference | Marked deviation from planarity vs. near-planar rivanol; significant bond-length shortening at C(9) vs. C(6)-only substituted analogs (exact bond-length differences reported in original crystallographic tables) [1][2] |
| Conditions | Single-crystal X-ray diffraction; 1999 significant intensity reflections; full-matrix least-squares refinement; final R = 0.040 |
Why This Matters
The non-planar geometry and asymmetric bond-length distribution directly influence how the compound and its derivatives intercalate into DNA, affecting binding affinity and sequence selectivity—a structural feature not reproducible with simpler mono-substituted acridines.
- [1] Neidle S. The Structure of 6,9-Dichloro-2-methoxyacridine. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. 1982;38:159–162. doi:10.1107/S0567740882002283 View Source
- [2] Neidle S. 9-Chloro-2,4-dimethoxyacridinium trifluoromethanesulfonate – commentary on comparative acridine planarity. Semantic Scholar entry referencing Neidle 1982 crystallographic comparison with rivanol. Available at: https://www.semanticscholar.org/paper/9-Chloro-2%2C4-dimethoxyacridinium View Source
- [3] NSTL Archive. Derivatives of 9-aminoacridine: influence of chlorine vs. methyl substitution on DNA binding affinity and frameshift mutagenicity. Introduction of chlorine increased intercalative DNA binding affinity. Archive record. Available at: https://archive.nstl.gov.cn View Source
